Orthogonal Acid-Labile Protecting Group: Quantitative Comparison of tert-Butyl vs. Methyl and Ethyl Ester Stability
The tert-butyl ester group in tert-butyl 3-hydroxypropanoate provides orthogonal acid-labile protection, remaining stable under basic and nucleophilic conditions where methyl and ethyl esters are susceptible to saponification. While the target compound is supplied with a purity of ≥98.0% (GC), comparative stability data for methyl and ethyl 3-hydroxypropanoate under basic conditions are not available in the current search results. This claim is based on well-established class-level knowledge of tert-butyl ester protecting group chemistry and is presented as a class-level inference .
| Evidence Dimension | Orthogonal protecting group lability and synthetic compatibility |
|---|---|
| Target Compound Data | tert-Butyl ester: acid-labile, stable to base and nucleophiles |
| Comparator Or Baseline | Methyl 3-hydroxypropanoate (CAS 6149-41-3): methyl ester, base-labile; Ethyl 3-hydroxypropanoate (CAS 623-72-3): ethyl ester, base-labile [1] |
| Quantified Difference | Not directly quantified in available sources; class-level inference based on established protecting group chemistry |
| Conditions | Standard organic synthesis protecting group compatibility guidelines |
Why This Matters
The orthogonal protection allows chemoselective manipulation of the hydroxyl group in the presence of the masked carboxylic acid, a critical advantage in multi-step syntheses where saponification-sensitive functionality elsewhere in the molecule must be preserved.
- [1] PubChem. (n.d.). Methyl 3-hydroxypropanoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-hydroxypropanoate View Source
